molecular formula C9H10N2O2 B561876 3-trans-Hydroxy Norcotinine CAS No. 1292911-83-1

3-trans-Hydroxy Norcotinine

Katalognummer: B561876
CAS-Nummer: 1292911-83-1
Molekulargewicht: 178.191
InChI-Schlüssel: FSKXGZNNGSEMFP-SFYZADRCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic Nomenclature and Molecular Formula

This compound is systematically designated as (trans)-3-Hydroxy-5-(3-pyridinyl)-2-pyrrolidinone according to established chemical nomenclature standards. The compound bears the Chemical Abstracts Service registry number 1292911-83-1, which serves as its unique identifier in chemical databases and literature. The molecular formula of this compound is established as C9H10N2O2, indicating the presence of nine carbon atoms, ten hydrogen atoms, two nitrogen atoms, and two oxygen atoms.

The molecular weight of this compound is precisely determined to be 178.19 daltons, which distinguishes it from related compounds in the nicotine metabolite family. This molecular weight reflects the addition of a hydroxyl group to the norcotinine scaffold while maintaining the core pyrrolidinone structure. The compound exhibits moderate solubility in methanol, which facilitates its analytical characterization and potential extraction from biological matrices.

The systematic name emphasizes the trans-stereochemical configuration at the hydroxyl-bearing carbon center, which is crucial for understanding the compound's three-dimensional structure and biological activity. The presence of the 3-pyridinyl substituent maintains the essential pharmacophoric elements associated with nicotinic receptor interactions, while the hydroxyl modification introduces additional hydrogen bonding capabilities that may influence receptor selectivity and binding affinity.

Stereochemical Configuration and Diastereomeric Forms

The stereochemical configuration of this compound plays a fundamental role in determining its biological activity and metabolic fate. The compound exists as a specific diastereomer with the hydroxyl group positioned in the trans-configuration relative to the pyridine ring substituent. This stereochemical arrangement is critical for the compound's selective antagonist activity at α7 nicotinic acetylcholine receptors, as documented in pharmacological studies.

The trans-configuration creates a specific three-dimensional arrangement that influences the compound's binding characteristics and selectivity profile. Unlike many naturally occurring nicotine metabolites that may exist as multiple stereoisomers, this compound demonstrates a defined stereochemical preference that contributes to its selective pharmacological properties. The stereochemical purity of synthetic preparations is typically greater than 97%, ensuring consistent biological activity in research applications.

The diastereomeric relationship between this compound and related compounds such as trans-3'-hydroxycotinine provides insight into the metabolic pathways involved in nicotine degradation. While trans-3'-hydroxycotinine represents a major metabolite of cotinine with the molecular formula C10H12N2O2, this compound emerges from the norcotinine pathway with its distinct C9H10N2O2 composition, reflecting the loss of a methyl group from the nitrogen atom.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural identity and purity. Nuclear Magnetic Resonance spectroscopy provides detailed information about the compound's molecular structure, with proton Nuclear Magnetic Resonance spectra confirming the presence of characteristic pyridine and pyrrolidinone proton signals. The hydroxyl proton typically appears as a distinct signal that can be exchanged with deuterium oxide, confirming the presence of the hydroxyl functional group.

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that support structural identification. The molecular ion peak appears at mass-to-charge ratio 178, corresponding to the molecular weight of the compound. Tandem mass spectrometry experiments demonstrate specific fragmentation pathways that include loss of water (molecular weight 18) to yield a fragment at mass-to-charge ratio 160, and loss of carbon monoxide (molecular weight 28) from the pyrrolidinone ring to produce fragments at mass-to-charge ratio 150.

High-Performance Liquid Chromatography coupled with tandem mass spectrometry provides both separation and identification capabilities for this compound in complex matrices. The compound typically elutes with specific retention times that distinguish it from related metabolites such as cotinine, norcotinine, and trans-3'-hydroxycotinine. The mass spectrometric detection employs multiple reaction monitoring transitions that enhance selectivity and sensitivity for quantitative analysis.

Infrared spectroscopy of this compound reveals characteristic absorption bands associated with the pyrrolidinone carbonyl group, typically appearing around 1650-1680 wavenumbers, and hydroxyl stretching vibrations in the 3200-3600 wavenumber region. The pyridine ring contributes aromatic carbon-carbon stretching vibrations and nitrogen-containing heterocyclic characteristics that distinguish the compound from simple aliphatic or aromatic molecules.

Comparative Analysis with Related Metabolites

The comparative analysis of this compound with related metabolites reveals significant structural and functional relationships within the nicotine metabolism pathway. Trans-3'-hydroxycotinine, a major metabolite of cotinine, shares the hydroxylated pyrrolidinone core structure but differs in possessing an additional methyl group on the nitrogen atom (C10H12N2O2 versus C9H10N2O2). This structural difference results in distinct pharmacokinetic properties, with trans-3'-hydroxycotinine exhibiting a longer elimination half-life of approximately 6.6 hours compared to the presumed shorter half-life of this compound.

Norcotinine, the demethylated metabolite of cotinine, serves as the immediate precursor to this compound through cytochrome P450-mediated hydroxylation. The molecular formula of norcotinine (C9H10N2O) differs from this compound by the addition of one oxygen atom, representing the hydroxylation reaction that generates the metabolite. Both compounds maintain the essential pyrrolidinone-pyridine structure that characterizes this family of nicotine metabolites.

Cotinine, with its molecular formula C10H12N2O, represents the methylated analog of norcotinine and serves as a major nicotine metabolite with well-established pharmacokinetic properties. The presence of the N-methyl group in cotinine contributes to its stability and extended half-life compared to norcotinine and its hydroxylated derivatives. The comparative elimination half-lives demonstrate the influence of structural modifications on metabolic stability, with cotinine exhibiting approximately 16 hours, trans-3'-hydroxycotinine showing 6.6 hours, and norcotinine displaying shorter elimination times.

The nicotine metabolite ratio, defined as the concentration ratio of trans-3'-hydroxycotinine to cotinine, serves as a biomarker for cytochrome P450 2A6 activity and nicotine metabolism rate. While this compound does not directly contribute to this established ratio, its formation through similar cytochrome P450-mediated pathways suggests potential utility as an additional biomarker for specific aspects of nicotine metabolism, particularly in individuals with altered cotinine metabolism.

Compound Molecular Formula Molecular Weight Elimination Half-life CAS Number
This compound C9H10N2O2 178.19 Not established 1292911-83-1
Trans-3'-hydroxycotinine C10H12N2O2 192.21 6.6 hours 34834-67-8
Norcotinine C9H10N2O 162.19 Not established Not specified
Cotinine C10H12N2O 176.21 ~16 hours 486-56-6

The pharmacological properties of this compound as a selective α7 nicotinic acetylcholine receptor antagonist distinguish it from other nicotine metabolites that typically exhibit minimal receptor activity. This selective antagonist activity suggests potential research applications in studying α7 receptor function and related neurological processes, setting it apart from metabolites such as trans-3'-hydroxycotinine that primarily serve as biomarkers rather than pharmacologically active compounds.

Eigenschaften

IUPAC Name

(3S,5R)-3-hydroxy-5-pyridin-3-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-8-4-7(11-9(8)13)6-2-1-3-10-5-6/h1-3,5,7-8,12H,4H2,(H,11,13)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKXGZNNGSEMFP-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)C1O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)[C@H]1O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680155
Record name (3S,5R)-3-Hydroxy-5-(pyridin-3-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1292911-83-1
Record name (3S,5R)-3-Hydroxy-5-(pyridin-3-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-trans-Hydroxy Norcotinine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyridine derivatives and amino acids.

    Formation of Pyrrolidinone Ring: The key step involves the formation of the pyrrolidinone ring through cyclization reactions. This can be achieved using various cyclization agents and conditions.

    Introduction of Hydroxyl Group: The hydroxyl group is introduced via selective oxidation reactions.

    Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-trans-Hydroxy Norcotinine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The pyridinyl group can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones and aldehydes.

    Reduction: Alcohols and amines.

    Substitution: Various substituted pyrrolidinones.

Wissenschaftliche Forschungsanwendungen

3-trans-Hydroxy Norcotinine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-trans-Hydroxy Norcotinine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Metabolic Differences

Key Compounds:
  • Cotinine : Primary metabolite of nicotine, formed via CYP2A6-mediated oxidation.
  • trans-3′-Hydroxycotinine (3HC) : Major secondary metabolite of cotinine, accounting for ~40–60% of nicotine excretion in urine.
  • Norcotinine: Demethylated metabolite of cotinine, generated via CYP2A6 and present in smokers’ urine.
Property 3-trans-Hydroxy Norcotinine Norcotinine Cotinine trans-3′-Hydroxycotinine (3HC) Nornicotine
Molecular Weight (Da) 178.2† 162.0 176.2 192.2 148.2
Metabolic Pathway Putative demethylation of 3HC‡ CYP2A6 (from cotinine) CYP2A6 (from nicotine) CYP2A6 (from cotinine) CYP2A6 (from nicotine)
Biofluid Prevalence Trace amounts Minor metabolite (<1% of nicotine dose) Major metabolite (~70% of nicotine dose) Major metabolite (~40–60% of nicotine dose) Minor metabolite (<2% of nicotine dose)
Pharmacological Role α7 nAChR antagonist Limited data Procognitive effects Biomarker for CYP2A6 activity Potential neuroactive agent

†Estimated from commercial sources .
‡Hypothesized pathway due to structural similarity to 3HC; direct metabolic evidence is lacking .

Analytical Methodologies

Quantification of these compounds requires advanced techniques due to structural similarities and low concentrations in biological matrices:

  • LC-MS/MS: The gold standard for simultaneous detection. For example: Meconium: LOQ = 1.25–5 ng/g for 3-trans-Hydroxy Norcotinine, norcotinine, and 3HC . Oral Fluid: LOQ = 0.6–600 ng/mL for cotinine, norcotinine, and 3HC .
  • Chromatographic Challenges: Norcotinine and nicotine share identical molecular weights (162 Da), necessitating chromatographic resolution . Similarly, this compound and 3HC require distinct transitions for accurate identification .

Pharmacological and Biomarker Relevance

  • This compound: Research Utility: Its α7 nAChR antagonism aids in studying receptor-specific effects in addiction and neurodegeneration . Biomarker Potential: Not established as a biomarker due to low abundance and unclear metabolic origins .
  • Cotinine and 3HC :
    • Biomarkers : Used to assess smoking status and CYP2A6 enzyme activity. 3HC/cotinine ratio (NMR) predicts nicotine clearance .
    • Pharmacology : Cotinine exhibits procognitive effects in preclinical models .
  • Norcotinine and Nornicotine: Neuroactivity: Nornicotine may contribute to nicotine’s addictive properties via central nervous system metabolism . Exposure Markers: Included in "nicotine equivalent" (NE7) models for comprehensive tobacco exposure assessment .

Stability and Extraction Efficiency

  • Stability: Norcotinine and this compound show >90% stability in meconium at 4°C for 72 hours . 3HC is less stable in oral fluid, degrading by ~24% at room temperature .
  • Extraction: Solid-phase extraction (SPE) yields 80–100% recovery for norcotinine and cotinine . Liquid-liquid extraction (LLE) achieves >60% recovery for this compound in plasma .

Biologische Aktivität

3-trans-Hydroxy Norcotinine, a metabolite of nicotine, plays a significant role in the pharmacokinetics and biological effects associated with tobacco use. This compound is part of the broader metabolic pathway of nicotine and is crucial for understanding nicotine's effects on human health. This article explores the biological activity of this compound, including its metabolic pathways, interactions with biological systems, and implications for health.

This compound belongs to the class of organic compounds known as pyrrolidinylpyridines. Its molecular formula is C11H14N2OC_{11}H_{14}N_2O, with a molecular weight of approximately 178.19 g/mol. The compound is formed through the hydroxylation of norcotinine, which itself is derived from nicotine metabolism.

Metabolism and Pharmacokinetics

The metabolism of nicotine involves several pathways, with this compound being a significant product. Approximately 70%-80% of absorbed nicotine is converted to cotinine, and about 60% of cotinine is further metabolized to this compound .

Key Metabolic Pathways

  • Formation : The synthesis occurs through enzymatic reactions involving cytochrome P450 enzymes, particularly CYP2A6, which are genetically polymorphic and influence individual metabolism rates .
  • Excretion : Studies indicate that renal excretion accounts for about 63% of total plasma clearance of this compound .

Biological Activity

The biological activity of this compound is primarily linked to its interactions with nicotinic acetylcholine receptors (nAChRs) and its role in modulating various biochemical pathways.

Interaction with Nicotinic Receptors

While this compound does not bind as strongly to nAChRs as nicotine, it may influence receptor activity indirectly through its metabolites. This modulation can affect neurotransmission and potentially contribute to the addictive properties of nicotine .

Cardiovascular Effects

Research has shown that intravenous administration of this compound does not produce significant cardiovascular effects similar to those observed with nicotine. In controlled studies, subjects exhibited no notable changes in blood pressure or heart rate following administration .

Case Studies and Research Findings

Several studies have investigated the pharmacokinetics and biological effects of this compound:

  • Study on Serum Concentrations : A study involving adult tobacco users found that serum concentrations of cotinine and its metabolites, including this compound, varied significantly based on tobacco product use. The geometric mean concentration for daily users was reported at approximately 72.5 ng/mL for this compound .
  • Pharmacokinetic Analysis : Another study characterized the disposition kinetics in healthy smokers, revealing that about 87% of administered doses were recovered in urine as unchanged drug or glucuronide conjugates, indicating effective renal clearance mechanisms .

Comparative Analysis with Other Metabolites

The following table summarizes key metabolites related to nicotine metabolism:

MetaboliteFormation SourceAverage Serum Concentration (ng/mL)Biological Activity
CotinineDirect metabolite196 (daily users)Strong binding to nAChRs
3-trans-Hydroxy CotinineFrom Cotinine72.5 (daily users)Weak binding; potential modulator
HydroxycotinineFurther metaboliteVariesSimilar role in modulating nAChR activity

Implications for Health

Understanding the biological activity of this compound is essential for evaluating the health impacts associated with tobacco use. Its role as a metabolite provides insights into how nicotine affects various physiological processes, including addiction mechanisms and potential therapeutic targets for smoking cessation.

Q & A

Q. What validated analytical methods are recommended for quantifying 3-trans-Hydroxy Norcotinine in biological matrices, and how are critical parameters like sensitivity and precision assessed?

The most reliable method for quantifying this compound is liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry (LC-APCI-MS/MS). Key validation parameters include:

  • Limit of Detection (LOD) : 1.25 ng/g for norcotinine in meconium .
  • Linearity : A 1/x weighted least squares regression achieves R2>0.99R^2 > 0.99 across a range of 1.25–500 ng/g .
  • Precision : Intra-day imprecision (RSD) <10% and inter-day imprecision confirmed via ANOVA (P<0.05P < 0.05) across concentrations (8–400 ng/g) . Method robustness is enhanced by enzymatic hydrolysis and solid-phase extraction, minimizing matrix effects .

Q. How should sample preparation be optimized for detecting this compound in complex biological samples like urine or meconium?

Methanolic homogenization followed by enzymatic hydrolysis (e.g., β-glucuronidase) and solid-phase extraction (SPE) using mixed-mode cartridges effectively isolates this compound. Recovery rates >85% are achievable by adjusting pH and solvent polarity during SPE elution . Enzymatic hydrolysis is critical for liberating conjugated metabolites, ensuring accurate quantification of total metabolite burden .

Q. What is the pharmacological significance of this compound compared to other nicotine metabolites like cotinine or nornicotine?

While cotinine and nornicotine demonstrate procognitive effects in preclinical models, this compound lacks significant neuroactive properties. Systematic reviews highlight its role as a biomarker of nicotine exposure rather than a direct therapeutic agent. This distinction underscores the need for metabolite-specific functional assays in study design .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Although specific safety data for this compound are limited, analogous compounds (e.g., 3-hydroxypropionic acid) require:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to prevent skin/eye irritation .
  • Decontamination : Immediate washing with soap/water after skin contact and flushing eyes for ≥15 minutes .
  • Ventilation : Use fume hoods to avoid inhalation exposure .

Advanced Research Questions

Q. What computational approaches elucidate the metabolic pathways and kinetic competition influencing this compound formation?

Density functional theory (DFT) studies reveal that this compound arises as a minor metabolite of N'-nitrosonornicotine (NNN) via porphyrin-assisted H-atom transfer mechanisms. Computational modeling identifies α-hydroxylation as the primary activation pathway, with kinetic competition between detoxification (denitrosation) and toxification (OH rebound) determining carcinogenic potential .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies often stem from variability in:

  • Analytical Sensitivity : Cross-validate methods using certified reference standards (e.g., H948850) to ensure accuracy .
  • Sample Cohorts : Stratify populations by smoking status, genetic polymorphisms (e.g., CYP2A6), and exposure duration .
  • Statistical Power : Apply post-hoc power analysis and adjust for covariates (e.g., age, co-exposure to other tobacco alkaloids) .

Q. What multi-omics strategies integrate this compound data with genomic or metabolomic profiles to assess exposure risks?

Combine:

  • Metabolomics : LC-MS/MS quantification paired with untargeted metabolomics to identify co-regulated pathways.
  • Transcriptomics : RNA-seq to map CYP450 isoform expression (e.g., CYP2A6) linked to norcotinine metabolism.
  • Biostatistics : Hierarchical regression models to adjust for confounding variables .

Q. How can reproducibility be ensured in preclinical studies investigating this compound?

Adhere to NIH guidelines for preclinical reporting:

  • Experimental Replicates : Use n ≥ 5 per group and report exact sample sizes .
  • Data Transparency : Deposit raw data in repositories like GitHub and provide Extended Data files upon request .
  • Statistical Rigor : Pre-specify hypothesis tests (e.g., two-tailed t-tests) and report effect sizes with 95% confidence intervals .

Q. What research gaps exist in understanding the role of this compound in tobacco-related disease pathogenesis?

Key gaps include:

  • Longitudinal Biomarker Utility : Lack of data correlating norcotinine levels with disease progression (e.g., lung cancer).
  • Epigenetic Effects : Unclear if norcotinine modulates DNA methylation or histone acetylation.
  • Interspecies Variability : Limited cross-species pharmacokinetic comparisons .

Q. How can this compound serve as a biomarker to inform personalized risk assessment for nicotine-derived carcinogens?

Quantify norcotinine alongside other metabolites (e.g., cotinine-N-oxide) in biofluids to:

  • Identify High-Risk Subgroups : Individuals with slow CYP2A6 metabolism exhibit elevated norcotinine/cotinine ratios, indicating prolonged carcinogen exposure .
  • Intervention Monitoring : Track metabolite reduction during smoking cessation therapies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.